3-[(3,4-dichlorobenzyl)sulfinyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole
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Description
3-[(3,4-dichlorobenzyl)sulfinyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C23H16Cl2F3N3O2S and its molecular weight is 526.36. The purity is usually 95%.
BenchChem offers high-quality 3-[(3,4-dichlorobenzyl)sulfinyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3,4-dichlorobenzyl)sulfinyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
One significant application of triazole derivatives is in the field of corrosion inhibition. For instance, the study of a triazole derivative for corrosion inhibition of mild steel in acidic media revealed that such compounds could significantly inhibit corrosion, showing efficiencies up to 99% in hydrochloric acid. This implies that triazole derivatives, by virtue of their molecular structure, can adsorb onto metal surfaces, forming a protective layer against corrosion (Lagrenée et al., 2002)(Lagrenée et al., 2002).
Pharmacological Activity
Another research application lies in the pharmacological domain, where triazole derivatives exhibit antimicrobial activities. A study on the synthesis and characterization of sulfur-containing triazole derivatives demonstrated moderate to high antimicrobial activity against selected bacterial and fungal strains. These findings suggest potential applications of such compounds in developing new antimicrobial agents (Rao et al., 2014)(Rao et al., 2014).
Material Science
In material science, triazole compounds have been explored for their ability to form complexes with metals, potentially useful in catalysis and material synthesis. For example, half-sandwich ruthenium(II) complexes with triazole-based ligands showed promising catalytic activities, indicating applications in catalytic oxidation and transfer hydrogenation processes (Saleem et al., 2013)(Saleem et al., 2013).
Antitumor Activity
Triazole derivatives have also been evaluated for their antitumor activities. A study on asymmetric bis(triazole Schiff-base)s bearing functionalized side chains found that these compounds exhibited promising in vitro antitumor activities against various cancer cell lines, highlighting their potential as antitumor agents (Hu et al., 2008)(Hu et al., 2008).
properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2F3N3O2S/c24-19-10-9-15(11-20(19)25)14-34(32)22-30-29-21(31(22)17-6-2-1-3-7-17)13-33-18-8-4-5-16(12-18)23(26,27)28/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGZLBSUBYBKGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2S(=O)CC3=CC(=C(C=C3)Cl)Cl)COC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-dichlorobenzyl)sulfinyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole |
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